Cefpodoxime proxetil is an orally administered prodrug [1] [2] [3]. After ingestion, it is absorbed and hydrolyzed primarily in the intestinal mucosa to its active form, cefpodoxime [1] [4] [3].
The active cefpodoxime molecule targets bacterial cell wall synthesis through a multi-step process, illustrated in the following pathway:
Figure 1: Pathway of this compound from prodrug activation to bactericidal action.
The diagram shows the high-level mechanism; the antibacterial activity is determined by the drug's specific structural features:
The relationship between the drug's structure and its biological function can be directly investigated through its electronic environment and molecular dynamics.
Key Structural Moieties: Research shows that the aminothiazole ring, β-lactam ring, and dihydrothiazine ring are critical for stabilizing the drug molecule and increasing its affinity for PBP receptors [6]. Variations in the Chemical Shift Anisotropy (CSA) parameters and spin-lattice relaxation times at carbon nuclei across these rings indicate differences in local electronic environments and molecular dynamics, which directly influence the drug's binding efficacy and stability [5] [6].
Local Dynamics and Binding: For instance, studies have identified that the C8 carbon nucleus on the β-lactam ring exhibits significantly different local dynamics (nearly axially symmetric sideband pattern and a longer local correlation time) compared to adjacent C7 and C9 nuclei [5]. This suggests that specific regions of the molecule possess unique conformational flexibility that may be crucial for optimal interaction with the biological target.
The structure and dynamics of this compound can be elucidated at the atomic level using solid-state Nuclear Magnetic Resonance (SSNMR) techniques. The following workflow outlines a key experimental protocol:
Figure 2: Experimental workflow for analyzing molecular structure and dynamics via SSNMR.
1. Experimental Setup for SSNMR [5]:
2. The 2DPASS CP-MAS SSNMR Experiment [5]:
3. Measuring Dynamics with T1CP Experiment [5]:
The in vitro potency and human pharmacokinetic profile of cefpodoxime are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefpodoxime against Common Pathogens [7] [8]
| Pathogen | MIC Range (μg/mL) |
|---|---|
| Haemophilus influenzae | ≤0.03 – 1 |
| Neisseria gonorrhoeae | 0.004 – 0.06 |
| Streptococcus pyogenes | ≤0.004 – 2 |
Table 2: Key Pharmacokinetic Parameters of Cefpodoxime in Humans [2] [4] [7]
| Parameter | Value |
|---|---|
| Absolute Bioavailability (as proxetil) | 50% |
| Time to Peak Plasma Concentration (Tmax) | 1.9 - 3.1 hours |
| Elimination Half-life (T½) | 1.9 - 3.7 hours |
| Plasma Protein Binding | 18% - 29% |
| Primary Route of Excretion | Renal, unchanged |
The table below summarizes the core pharmacokinetic parameters for cefpodoxime, the active metabolite of cefpodoxime proxetil, after oral administration in healthy adults with normal renal function.
| Parameter | Value Ranges and Key Facts |
|---|---|
| Absolute Bioavailability | Approximately 50% for the tablet formulation [1] [2] [3]. |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours post-dose [1] [2]. |
| Elimination Half-Life (T½) | 1.9 to 3.1 hours [1] [4] [2]. |
| Plasma Protein Binding | Relatively low, between 18% and 33% [1] [5] [2]. |
| Route of Elimination | Primarily renal excretion; approximately 29% to 33% of the dose is excreted unchanged in urine within 12 hours [2] [6]. |
| Effect of Food | Enhanced absorption; taking tablets with food increases the extent of absorption (AUC) by 21-33% [2] [6]. |
The following tables provide detailed single-dose plasma concentration data for cefpodoxime in fasted adults and pediatric patients, which is critical for understanding its time-course activity.
Table 2: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Adults After Film-Coated Tablet Administration [2]
| Dose | 1 hr | 2 hr | 3 hr | 4 hr | 6 hr | 8 hr | 12 hr |
|---|---|---|---|---|---|---|---|
| 100 mg | 0.98 | 1.4 | 1.3 | 1.0 | 0.59 | 0.29 | 0.08 |
| 200 mg | 1.5 | 2.2 | 2.2 | 1.8 | 1.2 | 0.62 | 0.18 |
| 400 mg | 2.2 | 3.7 | 3.8 | 3.3 | 2.3 | 1.3 | 0.38 |
Table 3: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Pediatric Patients (1-17 years) After Suspension Administration [2]
| Dose | 1 hr | 2 hr | 3 hr | 4 hr | 6 hr | 8 hr | 12 hr |
|---|---|---|---|---|---|---|---|
| 5 mg/kg | 1.4 | 2.1 | 2.1 | 1.7 | 0.90 | 0.40 | 0.090 |
The established pharmacokinetic profile of this compound is derived from specific clinical study designs.
The journey of this compound from administration to elimination and the general approach to its clinical pharmacokinetic evaluation can be visualized as follows.
This compound Metabolic Pathway
Pharmacokinetic Study Workflow
Cefpodoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.
The following diagram illustrates the core mechanisms of cefpodoxime's action and bacterial resistance.
For researchers, standardized methods are critical for generating reproducible data on antibacterial activity and susceptibility.
1. Disk Diffusion Susceptibility Test This method is widely used for determining bacterial susceptibility and provides interpretive criteria for cefpodoxime [5].
2. Minimum Inhibitory Concentration (MIC) Testing The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, providing a quantitative measure of susceptibility.
Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified in the intestinal mucosa to release active cefpodoxime [2] [6]. The table below summarizes its key pharmacokinetic parameters, which support a twice-daily dosing regimen.
| Parameter | Value / Characteristics |
|---|---|
| Absolute Bioavailability | Approximately 50% (tablet formulation) [6] [3] |
| Effect of Food | Enhanced absorption (AUC increased 21-33% for tablets) [3] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours (tablets); 2 to 4 hours (suspension) [1] [3] |
| Peak Plasma Concentration (Cmax) | 200 mg dose: ~2.2 mg/L (fasted); ~2.3 mg/L (fed, tablet) [3] |
| Plasma Half-Life (T1/2) | 1.9 to 3.7 hours [2] [6] |
| Protein Binding | Low (18% to 33%) [6] [3] |
| Volume of Distribution | ~0.46 L/kg [1] |
| Primary Route of Elimination | Renal excretion (~27-33% of dose as unchanged drug) [3] |
| Tissue Penetration | Good penetration into skin blister fluid, tonsil, and lung tissue [3] |
This compound's broad spectrum and oral bioavailability make it a valuable therapeutic agent and a subject of ongoing research, particularly in the context of antimicrobial resistance (AMR).
The transformation of cefpodoxime proxetil into cefpodoxime is essential for its antibacterial activity. The process is detailed below.
Hydrolysis of this compound to its active form during absorption
The table below summarizes quantitative data related to the absorption and conversion of the prodrug.
| Parameter | Value / Finding | Context / Condition |
|---|---|---|
| Bioavailability | 50% (approx.) | Of the administered cefpodoxime dose in fasting subjects [3]. |
| Site of Hydrolysis | Intestinal wall / Plasma | By nonspecific esterases [2] [1]. |
| Effect of Food | Increased absorption (AUC 21-33% higher) | For 200 mg tablet taken with food vs. fasting [3]. |
| Time to Peak Plasma | 2 to 3 hours | For active cefpodoxime after administration of prodrug [3]. |
| Urinary Excretion | 29-33% as unchanged cefpodoxime | Within 12 hours, indicating the fraction of active drug systemically available [3]. |
A highly sensitive and selective fluorimetric method has been developed for the determination of both this compound and cefpodoxime acid, which is ideal for tracking the hydrolysis in various samples [1].
Experimental Protocol Summary:
The tables below summarize the measured concentrations of cefpodoxime in various tissues and fluids after a single oral dose.
Table 1: Lung Tissue and Fluid Penetration (200 mg Dose) [1] [2]
This study involved patients undergoing surgery for pulmonary opacities. Samples were collected at two different time points post-administration.
| Sample Type | Time Post-Dose | Mean Cefpodoxime Concentration |
|---|---|---|
| Plasma | 3 hours | 1.85 ± 0.82 mg/L |
| 6 hours | 1.40 ± 1.25 mg/L | |
| Lung Parenchyma | 3 hours | 0.89 ± 0.80 mg/kg |
| 6 hours | 0.84 ± 0.61 mg/kg | |
| Epithelial Lining Fluid (ELF) | 3 hours | 0.22 ± 0.13 mg/L |
| 6 hours | 0.12 ± 0.14 mg/L |
Table 2: Tonsillar Tissue Penetration (100 mg Dose) [2] [3]
This study measured concentrations in the tonsils of patients undergoing tonsillectomy.
| Sample Type | Time Post-Dose | Mean Cefpodoxime Concentration |
|---|---|---|
| Plasma | 4 hours | Information missing from sources |
| Tonsillar Tissue | 4 hours | 0.24 mg/kg |
| 7 hours | 0.09 mg/kg | |
| 12 hours | < 0.06 mg/kg |
Table 3: Plasma Levels for Reference (Fasted Adults) [2]
This data provides context for the plasma levels corresponding to the tissue concentrations.
| Dose (Cefpodoxime) | 2 hours | 4 hours | 6 hours | 8 hours |
|---|---|---|---|---|
| 100 mg | 1.4 mcg/mL | 1.0 mcg/mL | 0.59 mcg/mL | 0.29 mcg/mL |
| 200 mg | 2.2 mcg/mL | 1.8 mcg/mL | 1.2 mcg/mL | 0.62 mcg/mL |
The data presented above were generated using the following standardized clinical methodologies.
The following diagram illustrates the process and key findings from the tissue penetration studies for this compound:
Diagram: The workflow from drug administration to the finding of sustained tissue concentrations.
It is important to note that the available studies are from the early 1990s. For a complete contemporary assessment, you would need to compare these tissue concentration data with current epidemiological data on the Minimum Inhibitory Concentrations (MICs) of target pathogens.
Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified in the intestinal mucosa to release its active metabolite, cefpodoxime [1] [2].
The diagram below illustrates the journey of this compound from administration to its bacterial target.
This compound is activated in the body and targets bacterial cell wall synthesis.
Cefpodoxime has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against beta-lactamases makes it particularly effective against common community-acquired pathogens.
The table below summarizes the in vitro minimum inhibitory concentration for 90% of isolates (MIC₉₀) data for cefpodoxime against key pathogens [4].
| Pathogen | MIC₉₀ (mg/L) | Notes / Comparative Activity |
|---|---|---|
| Gram-positive Bacteria | ||
| Streptococcus pyogenes | ≤ 0.06 | |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 | More active than cefixime and cefaclor [4]. |
| Staphylococcus aureus (methicillin-susceptible) | ≤ 3 | More active than cefixime [1] [4]. |
| Gram-negative Bacteria | ||
| Haemophilus influenzae (including β-lactamase+) | ≤ 1 | Similar potency to cefixime; more potent than cefaclor, cefuroxime [4]. |
| Moraxella catarrhalis (including β-lactamase+) | ≤ 1 | Similar potency to amoxicillin/clavulanic acid [4]. |
| Escherichia coli | < 2 | |
| Klebsiella pneumoniae | < 2 | |
| Proteus mirabilis | < 2 | |
| Neisseria gonorrhoeae (including penicillinase-producing) | ≤ 0.06 | Slightly less potent than ceftriaxone [4]. |
| Organisms with Intrinsic Resistance | ||
| Pseudomonas aeruginosa | Resistant | [4] |
| Enterococcus faecalis | Inactive | [4] |
For researchers characterizing cefpodoxime or similar compounds, here are standard experimental methodologies.
The broth microdilution method is the standard for MIC determination [3] [4].
A direct enzyme hydrolysis assay can be used to measure stability [5].
This assay evaluates the bactericidal activity and rate of kill over time [4].
The efficacy of cefpodoxime is driven by time-dependent killing. Its prolonged half-life of 2.1 to 3.6 hours allows for sustained concentrations above the MIC of pathogens at the infection site [1] [4].
| Tissue / Fluid | Dose (mg) | Peak Concentration (mcg/mL or mcg/g) | Time Post-Dose (hours) | Key Pathogens Covered (MIC₉₀) |
|---|---|---|---|---|
| Tonsil Tissue | 100 | 0.24 mcg/g | 4 | S. pyogenes (≤0.06 mg/L) for ≥7h [6]. |
| Lung Tissue | 200 | 0.63 mcg/g | 3 | S. pneumoniae, H. influenzae [3]. |
| Skin Blister Fluid | 400 | 2.8 mcg/mL | 2-3 hrs (peak) | S. aureus (≤3 mg/L) [3] [4]. |
While the active form (cefpodoxime) is stable against enzymatic degradation in the body, the prodrug (this compound) in solid dosage forms can present challenges like poor solubility [7]. Research focuses on strategies like amorphous solid dispersions to enhance solubility and bioavailability [7].
The table below summarizes the core properties that define the BCS classification of cefpodoxime proxetil.
| Property | Classification/Value | Rationale and Evidence |
|---|---|---|
| BCS Class | Class IV [1] | Low Solubility & Low Permeability |
| Aqueous Solubility | ~400 μg/mL (very slightly soluble) [2] [1] | Inherent physical property; limits dissolution and absorption. |
| Bioavailability | ~50% (as tablet) [3] [4] | Result of combined low solubility and extensive pre-absorption metabolism, indicating permeability issues. |
The drug's low permeability is largely attributed to its status as a prodrug. It is hydrolyzed to its active form, cefpodoxime acid, by esterases in the intestinal lumen before absorption, and the resulting polar acid has poor permeability [4]. Furthermore, it is a substrate for efflux pumps like P-glycoprotein, which can actively transport the drug back into the gut lumen, further reducing its systemic availability [4].
Given its BCS Class IV status, significant research focuses on enhancing both the solubility and permeability of this compound. The following diagram illustrates the logical decision-making process for selecting an appropriate formulation strategy.
Formulation strategy workflow for this compound
Advanced formulation approaches have demonstrated significant promise in improving drug performance, as shown in the following experimental results.
| Formulation Strategy | Key Experimental Findings | Reference |
|---|---|---|
| Microparticles (with Chitosan) | Saturation solubility increased to 744.71 μg/mL in water (from 266.67 μg/mL for pure drug); ~96% drug release in 30 min. | [2] |
| Self-Solidifying Solid SNEDDS | Achieved more than 95% drug release irrespective of the pH of the medium; drug transformed to amorphous state. | [5] |
| Nanosuspension (PVP K30) | Reduced particle size to 160.6 nm; Entrapment efficiency of 96.16%. | [6] |
| Combination with β-lactamase inhibitor (ETX1317) | MIC90 reduced from >32 mg/L (CPD alone) to 0.5 mg/L against resistant Enterobacteriaceae. | [7] |
For researchers, here are detailed methodologies for two key approaches cited in the search results.
This method uses high-speed homogenization and polymer precipitation to enhance the dissolution rate [2].
This protocol employs a solvent evaporation method to create a stable nanosuspension [6].
The BCS Class IV nature of this compound presents a clear formulation challenge. The research demonstrates that through strategic application of particle size reduction, solid dispersions, lipid-based systems, and metabolic protection, its bioavailability can be significantly improved.
The foundational evidence for cefpodoxime's PAE comes from an in vitro pharmacokinetic model designed to simulate human conditions [1].
The following diagram outlines the experimental workflow for assessing the post-antibiotic effect of cefpodoxime proxetil in vitro:
A significant research focus is on improving this compound's low and variable oral bioavailability (≈50%), attributed to its low solubility in water and hydrolysis by intestinal esterases before absorption [2] [3] [4]. Various advanced formulation strategies have been explored:
| Strategy | Mechanism | Key Findings |
|---|---|---|
| Gastroretentive Microballoons [2] | Floating drug delivery system that remains in the stomach, enhancing dissolution and absorption window. | Over 83% incorporation efficiency; remained buoyant for >12 hours; provided sustained drug release. |
| Oil-in-Water Submicron Emulsions [3] | Encapsulates drug in oil droplets to protect from intestinal esterases and enhance solubility. | Significantly protected the prodrug from enzymatic hydrolysis in human intestinal washings. |
| Supercritical Fluid Technology [4] | Uses supercritical CO₂ to create fine, amorphous particles with improved dissolution properties. | Produced free-flowing particles of 0.2–0.6 µm; amorphous form has higher bioavailability than crystalline. |
Cefpodoxime proxetil (CEFPO) is a clinically important third-generation oral cephalosporin antibiotic used extensively for treating various bacterial infections. As a semi-synthetic beta-lactam antibiotic, it functions as a prodrug that is hydrolyzed to its active metabolite, cefpodoxime, which exerts antibacterial effects through inhibition of bacterial cell wall synthesis. Chemically, it is designated as (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [2]. The compound's structural complexity, including the presence of isomeric forms and its susceptibility to degradation under various environmental conditions, necessitates robust analytical methods for quality control in pharmaceutical formulations.
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for pharmaceutical analysis due to its advantages of high throughput, cost-effectiveness, and minimal mobile phase consumption. Unlike conventional HPLC methods, HPTLC allows for parallel sample processing, significantly reducing analysis time while providing excellent resolution and sensitivity. The development of stability-indicating HPTLC methods is particularly valuable for assessing drug stability under various stress conditions as required by International Conference on Harmonization (ICH) guidelines [1]. These methods simultaneously quantify the active pharmaceutical ingredient while resolving it from its degradation products, providing crucial information about the inherent stability characteristics of the drug substance.
The objective of this application note is to provide a comprehensive and validated HPTLC method for the analysis of this compound in bulk drug and pharmaceutical formulations. The protocol encompasses detailed methodologies for forced degradation studies and validation parameters as per ICH guidelines, ensuring reliability and reproducibility for routine quality control applications in pharmaceutical industries and research laboratories.
The selection of appropriate stationary and mobile phases is critical for achieving optimal separation and resolution in HPTLC analysis. For this compound, the most effective stationary phase identified was HPTLC aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ (10 × 10 cm, 250 μm thickness; E. Merck). These plates offer excellent separation efficiency for semi-polar compounds like this compound. Prior to sample application, plates should be prewashed with methanol and activated at 60°C for 5 minutes to ensure reproducible chromatographic performance [1].
Through systematic optimization, the mobile phase composition of toluene:methanol:chloroform (4:2:4 v/v/v) was found to provide optimal separation with a compact spot for this compound at an Rf value of 0.55 ± 0.02 [1] [3]. This solvent system effectively resolves the drug from its degradation products and any potential excipients present in pharmaceutical formulations. Alternative mobile phases have also been reported for specific applications, including chloroform:methanol (9:1 v/v) for simultaneous estimation with other drugs [2] [4], but the toluene:methanol:chloroform system demonstrates superior performance for standalone this compound analysis.
The following standardized chromatographic conditions have been established for reproducible analysis of this compound:
The HPTLC instrumentation system should include a sample applicator, development chamber, and densitometric scanner controlled by specialized software such as winCATS for precise operation and data acquisition. All analyses should be performed under controlled ambient conditions (temperature: 25 ± 2°C; relative humidity: 40-60%) to ensure method robustness and reproducibility.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC plates silica gel 60 RP-18 F₂₅₄ |
| Mobile Phase | Toluene:methanol:chloroform (4:2:4 v/v/v) |
| Detection Wavelength | 289 nm |
| Rf Value | 0.55 ± 0.02 |
| Sample Volume | 2-10 μL |
| Band Width | 6 mm |
| Development Distance | 70-80 mm |
| Chamber Saturation Time | 30 minutes |
The developed HPTLC method for this compound has been extensively validated according to ICH guidelines to establish its suitability for pharmaceutical analysis. The validation encompassed parameters such as linearity, precision, accuracy, specificity, robustness, and sensitivity [1] [3].
The method demonstrates excellent linearity over a concentration range of 100-600 ng/spot, with a correlation coefficient (r²) of 0.998 ± 0.0015. The linear regression analysis yielded a slope of 3.38 ± 1.47 and intercept of 986.9 ± 108.78 with respect to peak area [1]. The method exhibits high sensitivity with a limit of detection (LOD) of 3.99 ng/spot and limit of quantification (LOQ) of 12.39 ng/spot, enabling precise quantification even at low concentrations [1]. Alternative studies have reported slightly different ranges (100-700 ng/spot) with LOD and LOQ values of 30 ng/spot and 90 ng/spot, respectively, which may be attributed to differences in instrumental parameters [3].
The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies. For repeatability, six replicates of the same spot (400 ng/spot) showed %RSD (Relative Standard Deviation) values of less than 1.5% for peak areas. Intra-day and inter-day precision studies conducted at three different concentration levels (300, 400, and 500 ng/spot) demonstrated %RSD values within the acceptable range of 1-2%, confirming the method's reliability [1] [3].
The accuracy of the method was established through recovery studies using the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery values ranged between 97.46% to 101.38%, well within the acceptable limits of 98-102% [1] [3]. The specificity of the method was confirmed by comparing the chromatograms of standard this compound with those from pharmaceutical formulations and subjected to forced degradation. The peak purity of this compound was assessed by comparing spectra at peak start, apex, and end positions, demonstrating no co-eluting peaks [1].
Method robustness was evaluated by introducing small deliberate variations in mobile phase composition (±5%), development distance, chamber saturation time, and detection wavelength. The results indicated that the method remains unaffected by these small variations, as evidenced by consistent Rf values and peak areas with %RSD less than 2% [1]. The method also demonstrated satisfactory ruggedness when performed by different analysts, maintaining comparable results under the same experimental conditions.
Table 2: Summary of Validation Parameters for this compound HPTLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 100-600 ng/spot | - |
| Correlation Coefficient (r²) | 0.998 ± 0.0015 | ≥0.998 |
| LOD | 3.99 ng/spot | - |
| LOQ | 12.39 ng/spot | - |
| Precision (%RSD, n=6) | <1.5% | ≤2% |
| Accuracy (% Recovery) | 97.46-101.38% | 98-102% |
| Robustness | %RSD <2% with deliberate variations | ≤2% |
Primary Standard Solution: Accurately weigh 10 mg of this compound working standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a concentration of 1000 μg/mL [1] [3].
Working Standard Solution: Pipette 1 mL of the primary standard solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 100 μg/mL (100 ng/μL) [3].
Calibration Curve Standards: Using a microsyringe and automatic applicator, spot aliquots of 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 μL of the working standard solution on the HPTLC plate to obtain concentrations of 100, 200, 300, 400, 500, and 600 ng/spot, respectively [1].
Chromatographic Development: Develop the prepared HPTLC plate in a twin-trough chamber previously saturated with mobile phase for 30 minutes. Allow the mobile phase to migrate a distance of approximately 80 mm [1].
Densitometric Analysis: Dry the developed plate in air and scan at 289 nm using a densitometer with winCATS software. Record the peak areas for each concentration [1].
Calibration Curve: Plot the peak areas against the corresponding concentrations and perform linear regression analysis to obtain the calibration curve [1].
Forced degradation studies are essential to establish the stability-indicating properties of the method. Conduct these studies as follows:
Acid Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N HCl and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].
Alkali Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N NaOH and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N HCl and dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].
Oxidative Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].
Thermal Degradation: Expose the solid drug to dry heat at 80°C for 24 hours in an oven. Prepare a solution of the degraded sample in methanol to obtain a concentration of 100 μg/mL and analyze [1].
Photolytic Degradation: Expose the solid drug to direct sunlight for 24 hours. Prepare a solution of the degraded sample in methanol to obtain a concentration of 100 μg/mL and analyze [1].
The degraded samples should be analyzed alongside the standard drug to ensure adequate separation of degradation products from the parent compound. This compound is particularly susceptible to acid and base degradation, with significant degradation observed under these conditions [1].
The following workflow diagram illustrates the complete HPTLC analytical procedure for this compound:
The validated HPTLC method has been successfully applied to determine this compound in commercial tablet formulations. The following procedure is recommended for tablet analysis:
Sample Preparation: Weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask [1].
Extraction: Add approximately 7 mL of methanol to the flask and sonicate for 30 minutes with occasional shaking to ensure complete extraction of the drug. Cool the solution to room temperature and dilute to volume with methanol [1] [3].
Filtration: Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [3].
Dilution: Dilute the filtered solution appropriately with methanol to obtain a concentration within the linearity range (approximately 100 μg/mL) [1].
Analysis: Spot 4 μL of the sample solution on the HPTLC plate alongside standard solutions. Develop and scan the plate as described in the methodology section [3].
Calculation: Calculate the drug content in the tablet formulation by comparing the peak areas of the sample with those of the standard using the regression equation [1].
The forced degradation studies reveal that this compound is highly susceptible to hydrolytic degradation under both acidic and basic conditions. The drug shows significant degradation when subjected to acid and base treatments, with the formation of well-resolved degradation products at distinct Rf values different from the parent drug [1]. This degradation behavior is consistent with the beta-lactam ring susceptibility to hydrolysis, which is a well-known characteristic of cephalosporin antibiotics.
The method effectively separates the degradation products from the pure drug, confirming its stability-indicating property. The chromatographic profiles obtained from stressed samples demonstrate that the peaks of degradation products do not interfere with the quantification of this compound, ensuring accurate assessment of drug stability [1]. This is particularly important for quality control laboratories involved in stability testing of pharmaceutical products.
Table 3: Stability Profile of this compound Under Various Stress Conditions
| Stress Condition | Parameters | Degradation Observed | Separation from Pure Drug |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl, room temperature, 30 min | Significant degradation | Well-resolved degradation products |
| Alkaline Hydrolysis | 0.1N NaOH, room temperature, 30 min | Significant degradation | Well-resolved degradation products |
| Oxidative Degradation | 3% H₂O₂, room temperature, 30 min | Moderate degradation | Well-resolved degradation products |
| Thermal Degradation | 80°C, 24 hours | Mild degradation | Well-resolved degradation products |
| Photolytic Degradation | Sunlight, 24 hours | Mild to moderate degradation | Well-resolved degradation products |
The developed HPTLC method for this compound represents a robust, precise, and accurate analytical tool for pharmaceutical analysis. Compared to conventional HPLC methods, this HPTLC approach offers several advantages, including lower solvent consumption, higher sample throughput, and cost-effectiveness without compromising analytical performance [1]. The method's stability-indicating capability makes it particularly valuable for conducting forced degradation studies as per ICH guidelines, providing essential data for formulation development and quality control.
The validation data comprehensively demonstrates that the method meets all regulatory requirements for pharmaceutical analysis. The excellent sensitivity with LOD and LOQ values in the nanogram range allows for detection and quantification even in degraded samples [1]. The method's robustness against small variations in experimental parameters ensures its reliability in different laboratory environments, while the specificity confirmed through peak purity assessment guarantees accurate quantification in the presence of degradation products and formulation excipients [1] [3].
This HPTLC method can be successfully implemented in quality control laboratories for routine analysis of this compound in bulk drug and pharmaceutical dosage forms. The protocol is also adaptable for simultaneous estimation of this compound in combination with other drugs, such as ofloxacin or ambroxol hydrochloride, with appropriate modifications to the mobile phase composition [2] [4]. The detailed application notes and protocols provided in this document ensure that the method can be easily transferred and implemented across different pharmaceutical settings, contributing to consistent quality assessment of this important antimicrobial agent.
1. Introduction Cefpodoxime proxetil (CP) is an oral, third-generation cephalosporin antibiotic used to treat various bacterial infections [1]. It is a prodrug that is hydrolyzed to its active form, cefpodoxime acid, in the body. From an analytical perspective, CP is a challenging molecule because it is typically supplied as a racemic mixture of R and S isomers, which can have different physicochemical properties [1]. This application note consolidates published methods for the precise and accurate analysis of CP in bulk pharmaceutical forms using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Experimental Protocol
A published method for the simultaneous estimation of this compound and clavulanic acid provides a robust starting point for analyzing CP [2].
2.1. Materials and Reagents
2.2. Equipment and Chromatographic Conditions The table below summarizes the core chromatographic conditions as reported in the literature [2].
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC System | Shimadzu or equivalent, with UV/Vis detector |
| Column | Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 50 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) [70:30, v/v] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled as per system) |
| Run Time | ~10 minutes |
2.3. Preparation of Solutions
Mobile Phase:
Standard Solution:
Sample Solution (Bulk Drug):
2.4. HPLC Analysis Procedure
The following workflow diagram outlines the entire analytical process:
Figure 1. HPLC Analysis Workflow for this compound
3. Method Validation
For any analytical method to be used in a quality control setting, it must be validated. The following table outlines the key validation parameters and the typical results observed for the CP method, based on ICH guidelines [2] [6].
Table 2: Key Validation Parameters and Results for the CP HPLC Method
| Validation Parameter | Results / Recommended Protocol |
|---|---|
| Specificity | No interference from blank or potential impurities. The method can separate CP from its isomers [1] and clavulanic acid [2]. |
| Linearity | Range: 70 - 350 µg/mL. Regression Equation: y = 0.0057x + 0.0566 (R² = 0.998) [2]. |
| Accuracy (Recovery) | Mean recovery of 101.12% reported [2]. |
| Precision | Repeatability (Intra-day): %RSD < 1% for six replicate injections [2]. |
| LOD & LOQ | LOD: 5 µg/mL. LOQ: 12 µg/mL [2]. |
| Robustness | Method was robust against small, deliberate changes in mobile phase ratio (±2%) [2]. |
4. Discussion and Notes
This compound is an orally administered, extended-spectrum, semi-synthetic antibiotic belonging to the third-generation cephalosporin class. As a prodrug, it is converted to its active metabolite cefpodoxime following absorption from the gastrointestinal tract. The chemical structure of this compound contains a β-lactam ring and an ester moiety, making it particularly susceptible to degradation under various environmental conditions. The inherent instability of this molecule necessitates the development of stability-indicating methods that can accurately quantify the drug while effectively separating it from its degradation products.
The International Conference on Harmonization (ICH) guidelines require that stress testing be conducted to elucidate the inherent stability characteristics of active pharmaceutical ingredients. According to ICH Q1A(R2) and Q1B, forced degradation studies should include hydrolysis under acidic and basic conditions, oxidation, thermal stress, and photolytic stability testing. An ideal stability-indicating method is one that quantifies the drug substance accurately and also resolves its degradation products. The development and validation of such methods are critical for pharmaceutical development to establish shelf life, recommend storage conditions, and ensure patient safety and drug efficacy throughout the product's lifecycle.
The HPTLC method for analysis of this compound employs aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ as the stationary phase (10 × 10 cm, 250 μm thickness; E. Merck). The system requires a CAMAG Linomat 5 applicator for sample spotting, a CAMAG microliter syringe (6 mm band width), a twin-trough glass chamber for linear ascending development, and a CAMAG TLC scanner 3 operated with winCATS software for densitometric analysis [1].
Mobile phase preparation: Combine toluene, methanol, and chloroform in the ratio of 4:2:4 (v/v) and mix thoroughly. Approximately 10 mL of this mobile phase is sufficient for each development [1].
Stationary phase preparation: Prewash the HPTLC plates with methanol and activate at 60°C for 5 minutes prior to sample application [1].
Standard solution preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 ng/μL [1].
Sample application: Using the Linomat 5 applicator, apply aliquots of 0.1-0.6 μL of standard solution to the HPTLC plate to obtain concentrations of 100-600 ng per spot [1].
Chromatographic development: Equilibrate the twin-trough chamber with the mobile phase for 30 minutes at room temperature (25 ± 2°C). Develop the chromatogram to a distance of approximately 8 cm, then dry the plate in a current of air using an air dryer [1].
Detection and quantification: Perform densitometric scanning in the absorbance mode at 289 nm using a deuterium lamp. The typical Rf value for this compound is 0.55 ± 0.02 [1].
The HPTLC method has been comprehensively validated according to ICH guidelines. The linear regression analysis demonstrated a correlation coefficient (r²) of 0.998 ± 0.0015 over the concentration range of 100-600 ng per spot. The method shows excellent precision with %RSD values for intra-day and inter-day precision. The limits of detection and quantification were determined to be 3.99 ng/spot and 12.39 ng/spot, respectively, indicating high sensitivity [1].
Table 1: Validation Parameters for HPTLC Method of this compound
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range | 100-600 ng/spot | - |
| Correlation coefficient (r²) | 0.998 ± 0.0015 | ≥0.998 |
| Retention factor (Rf) | 0.55 ± 0.02 | - |
| Limit of Detection (LOD) | 3.99 ng/spot | - |
| Limit of Quantification (LOQ) | 12.39 ng/spot | - |
| Precision (%RSD) | <2% | ≤2% |
| Robustness | Robust with deliberate variations | - |
The reversed-phase HPLC method provides an alternative approach for stability analysis of this compound. Separation is achieved using an ACE C18 column (250 mm × 4.6 mm, 5 μm particle size) or a Phenomenex ODS column maintained at ambient temperature. The mobile phase consists of methanol and phosphate buffer (pH 4.0) in the ratio 65:35 delivered in an isocratic mode at a flow rate of 1.0-1.2 mL/min. Detection is performed using a UV detector set at 252 nm or 275 nm, with an injection volume typically of 20 μL [2] [3].
For bulk drug analysis, accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standards in the concentration range of 5-100 μg/mL [3].
For tablet formulation analysis, weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 30 minutes with intermittent shaking, dilute to volume with methanol, and mix well. Filter the solution through a 0.45-μm membrane filter, discarding the first few mL of the filtrate [1].
The HPLC method demonstrates excellent system suitability parameters with a resolution factor greater than 2.0 between the R and S isomers of this compound. The method validation confirms linearity in the range of 5-100 μg/mL with correlation coefficients of 0.9997 or better. The precision of the method, expressed as %RSD, is typically less than 2% for both repeatability and intermediate precision, meeting ICH requirements [2] [3].
Table 2: Chromatographic Conditions and Validation Parameters for HPLC Methods
| Parameter | HPTLC Method | Isocratic HPLC Method | HPLC with QbD Approach |
|---|---|---|---|
| Stationary Phase | Silica gel 60 RP-18 F₂₅₄ | Phenomenex ODS / ACE C18 | Inertsil C18 |
| Mobile Phase | Toluene:methanol:chloroform (4:2:4 v/v) | Methanol:phosphate buffer pH 4.0 (65:35) | Phosphate buffer:methanol pH 4.0 (60:40) |
| Detection | Densitometry at 289 nm | UV at 252 nm | UV at 222 nm |
| Retention Time/Rf | Rf 0.55 ± 0.02 | R-isomer: 8.2 min, S-isomer: 10.1 min | 15.6 min for impurity |
| Linearity | 100-600 ng/spot | 5-100 μg/mL | - |
| LOD/LOQ | 3.99/12.39 ng/spot | 53/160 ng/mL | - |
| Application | Bulk and formulation | Stability-indicating | Impurity profiling |
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method. Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Subject aliquots of this solution to various stress conditions as outlined below [1] [3]:
Acid degradation: Treat 1 mL of stock solution with 1 mL of 0.1N hydrochloric acid and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N sodium hydroxide before analysis [1].
Alkali degradation: Treat 1 mL of stock solution with 1 mL of 0.1N sodium hydroxide and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N hydrochloric acid before analysis [1].
Oxidative degradation: Treat 1 mL of stock solution with 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes [1].
Thermal degradation: Expose the solid drug to dry heat at 60°C for 24 hours in an oven. Prepare a solution of the exposed solid for analysis [3].
Photolytic degradation: Expose the solid drug and drug solutions to UV light (254 nm) for 24 hours in a photostability chamber [3].
This compound demonstrates significant susceptibility to hydrolytic degradation under both acidic and basic conditions. The degradation occurs primarily through β-lactam ring cleavage and ester hydrolysis, given the presence of these vulnerable structural elements in the molecule. The drug shows moderate degradation under oxidative conditions, while it remains relatively stable to thermal and photolytic stress [1] [3].
The degradation products formed under various stress conditions are well resolved from the parent drug with significantly different Rf values in HPTLC and retention times in HPLC, confirming the stability-indicating nature of the methods. The major degradation products have been identified through LC-MS studies as resulting from hydrolysis of the β-lactam ring, de-esterification, and formation of oxidative products [1].
Table 3: Forced Degradation Profile of this compound
| Stress Condition | Conditions | Degradation | Proposed Mechanism | Separation from Parent |
|---|---|---|---|---|
| Acid hydrolysis | 0.1N HCl, 60°C, 30 min | Significant degradation | β-lactam ring cleavage | Well-resolved peaks (Rf~0.55 parent vs. different Rf for degradants) |
| Alkali hydrolysis | 0.1N NaOH, 60°C, 30 min | Significant degradation | Ester hydrolysis and β-lactam cleavage | Well-resolved peaks |
| Oxidative degradation | 3% H₂O₂, room temperature, 30 min | Moderate degradation | Oxidation at thiazole ring | Well-resolved peaks |
| Thermal degradation | 60°C, 24 hours | Minimal degradation | - | - |
| Photolytic degradation | UV light, 24 hours | Minimal degradation | - | - |
The analytical methods for this compound have been validated according to ICH Q2(R1) guidelines, demonstrating they are suitable for their intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, robustness, and solution stability [1] [3].
Specificity: The methods demonstrate excellent specificity by effectively separating this compound from its degradation products in all stress conditions. Peak purity assessment using photodiode array detection confirms the homogeneity of the cefpodoxime peak, indicating no co-eluting impurities [1].
Linearity: The calibration curves show excellent linear relationships over the specified concentration ranges. For the HPTLC method, linearity was demonstrated from 100-600 ng/spot with r² = 0.998 ± 0.0015. The HPLC method shows linearity from 5-100 μg/mL with r² = 0.9997 or better [1] [2].
Accuracy: Recovery studies were performed by standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery for both methods ranged between 98.0-102.0%, confirming the accuracy of the methods for quantification of this compound [1] [2].
Precision: The method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The %RSD for peak areas and retention times/Rf values were consistently less than 2%, meeting the acceptance criteria for method precision [1].
The robustness of both HPTLC and HPLC methods was evaluated by deliberately introducing small variations in method parameters such as mobile phase composition (±5%), flow rate, detection wavelength, and chamber saturation time. The results demonstrated that the methods remain unaffected by small variations, indicating reliability during routine use [1].
Solution stability was assessed by analyzing sample solutions stored at room temperature and under refrigeration over 24-48 hours. The results confirmed that this compound solutions remain stable for at least 24 hours when stored at room temperature and for 48 hours under refrigerated conditions [1].
The developed stability-indicating methods have been successfully applied to the analysis of this compound in various pharmaceutical formulations including tablets, suspensions, and fixed-dose combinations. The methods are suitable for routine quality control analysis, stability studies, and impurity profiling in both bulk drugs and formulated products [1] [2].
For fixed-dose combinations containing this compound with other drugs such as levofloxacin or ofloxacin, the methods have been modified to achieve simultaneous estimation of both active ingredients. The HPLC method for this compound and levofloxacin combination products employs a mobile phase of 0.01M ortho phosphoric acid and methanol (40:60) with detection at 275 nm, providing baseline separation of both compounds with retention times of 3.068 and 3.870 minutes, respectively [2].
The following workflow illustrates the complete process for stability analysis of this compound:
The comprehensive stability-indicating methods presented in this application note provide robust and reliable approaches for the analysis of this compound in both bulk drug and pharmaceutical formulations. The HPTLC and HPLC methods have been thoroughly validated in accordance with ICH guidelines and demonstrate excellent specificity, accuracy, precision, and robustness. The forced degradation studies confirm that these methods can effectively separate this compound from its degradation products, making them suitable for stability studies and routine quality control analysis in pharmaceutical development and manufacturing.
The application of these methods to pharmaceutical formulations has been successfully demonstrated, with advantages including simple sample preparation, cost-effectiveness (particularly for HPTLC), and high sensitivity. These methods can be effectively implemented in quality control laboratories for stability monitoring, impurity profiling, and assay of this compound in various dosage forms, thereby ensuring product quality, safety, and efficacy throughout its shelf life.
1. Key Analytical Methods Several validated methods exist for analyzing Cefpodoxime Proxetil (CPD) using TLC/HPTLC, each with distinct advantages for drug quantification and stability testing.
2. Summarized Quantitative Validation Data The table below consolidates key validation parameters from the referenced methods, demonstrating their reliability.
| Parameter | Stability-Indicating Method [1] | Dragendorff's Reagent Method [2] | Analysis in Human Plasma [3] |
|---|---|---|---|
| Analytical Technique | HPTLC | TLC | HPTLC |
| Linearity Range | 100–600 ng/spot | 5–25 µg/spot | 500–3000 ng/spot |
| Correlation Coefficient (r²) | 0.998 ± 0.0015 | 0.9977 - 0.9998 | 0.9928 |
| Limit of Detection (LOD) | 3.99 ng/spot | 0.35 µg/spot | Not Specified |
| Limit of Quantification (LOQ) | 12.39 ng/spot | 1.07 µg/spot | 500 ng/spot (LLOQ) |
| Precision (% RSD) | < 2% (Intra-day & Inter-day) | Precise (Specific data in reference) | < 15% (Per FDA guidelines) |
| Accuracy (% Recovery) | 80%, 100%, 120% levels | Good recovery reported | 74.4% for CPD |
3. Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPTLC Assay for Bulk Drug and Formulations [1]
1. Instrumentation and Materials:
2. Standard Solution Preparation:
3. Chromatographic Procedure:
4. Forced Degradation Studies:
Protocol 2: Selective Analysis Using Dragendorff's Reagent [2]
The following diagram illustrates the core steps of the stability-indicating HPTLC protocol:
Densitometry is the quantitative measurement of optical density in a sample. In TLC, it works by transmitting light through the TLC plate and measuring the amount of light absorbed by the compound bands [4].
Analytical methods for this compound (CP) must often separate its epimers (R and S-isomers) and resolve the drug from its degradation products for stability-indicating purposes. The following validated methods are commonly used.
The table below summarizes key parameters for three analytical techniques, providing a direct comparison to aid in method selection.
| Method Parameter | HPTLC [1] | HPLC (USP Method) [2] | Charge Transfer Spectrophotometry [3] |
|---|---|---|---|
| Purpose/Principle | Stability-indicating analysis | Separation of R and S-epimers | Estimation in bulk & formulations |
| Stationary Phase | Silica gel 60 RP-18 F₂₅₄ | Cogent Bidentate C18, 4µm, 100Å | Not applicable |
| Mobile Phase | Toluene: Methanol: Chloroform (4:2:4 v/v) | 60% 20mM Ammonium Acetate / 40% Acetonitrile | 7,7,8,8-tetracyanoquinodimethane (TCNQ) as π-acceptor |
| Detection | Densitometry at 289 nm | UV at 235 nm | Spectrophotometry at 596 nm |
| Retention Factor (Rf)/Retention Time | 0.55 ± 0.02 | R-epimer: ~2.8 min (est.), S-epimer: ~1.9 min (est.) | Not applicable |
| Linearity Range | 100–600 ng/spot | Not specified | 3.0–15.0 µg/mL |
| Correlation Coefficient (r²) | 0.998 ± 0.0015 | Not specified | 0.9997 |
| LOD / LOQ | 3.99 / 12.39 ng per spot | Not specified | 0.036 / 0.108 µg/mL |
| Accuracy (% Recovery) | 99.97% - 101.3% | Meets system suitability | 99.97% - 101.3% |
| Key Application | Forced degradation studies; bulk & formulation analysis | USP-compliant assay; epimer separation | Simple, fast analysis of pure & pharmaceutical forms |
Stability-Indicating HPTLC Method for this compound [1]
This method is particularly suited for forced degradation studies and validating the stability of drug substances and products.
Chromatographic Conditions
Standard Solution Preparation
Forced Degradation Studies
Reversed-Phase HPLC Method for Epimer Separation [2]
This method follows the United States Pharmacopeia (USP) guidelines for the analysis of this compound, focusing on separating its two epimers.
Chromatographic Conditions
Sample Preparation
System Suitability
The following diagram outlines a logical workflow for developing and validating an analytical method for this compound, incorporating key decision points from the established protocols.
For stability-indicating methods, forced degradation studies are crucial. The diagram below illustrates the common stress conditions under which this compound degrades, helping to identify the resulting products [1].
Cefpodoxime Proxetil (CPD) is an orally administered third-generation cephalosporin antibiotic used extensively for treating respiratory, urinary tract, and skin infections. As a prodrug, it undergoes hydrolysis in the biological system to form the active metabolite cefpodoxime. Analytical monitoring of CPD is essential in pharmaceutical development and quality control due to its susceptibility to degradation under various stress conditions. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful, cost-effective technique for the analysis of CPD, offering advantages of high throughput, minimal solvent consumption, and simultaneous analysis of multiple samples.
The development of a stability-indicating method is particularly crucial for CPD, as the drug undergoes degradation under acidic, basic, and oxidative conditions. The International Conference on Harmonization (ICH) guidelines require stress testing to elucidate the inherent stability characteristics of active pharmaceutical ingredients. This application note provides a detailed protocol for HPTLC analysis of CPD using a optimized toluene:methanol:chloroform solvent system, validated according to ICH guidelines for various analytical parameters including specificity, precision, accuracy, and robustness.
The HPTLC instrumentation parameters must be carefully controlled to ensure reproducible results:
Table 1: Optimized Chromatographic Conditions for CPD Analysis
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel 60 RP-18 F₂₅₄ HPTLC plates |
| Mobile Phase | Toluene:methanol:chloroform (4:2:4 v/v/v) |
| Development Distance | 80 mm |
| Saturation Time | 30 minutes |
| Detection Wavelength | 289 nm |
| Rf Value | 0.55 ± 0.02 |
The optimization of HPTLC method for CPD involved systematic evaluation of different solvent systems to achieve optimum resolution, peak symmetry, and minimal analysis time. The toluene:methanol:chloroform (4:2:4 v/v/v) system was found to provide a compact spot for CPD with Rf value of 0.55 ± 0.02, which is ideal for quantitative analysis. This solvent system effectively separates CPD from its degradation products formed under various stress conditions.
The developed HPTLC method was validated according to ICH guidelines for the following parameters:
The linearity of the method was evaluated over the concentration range of 100-600 ng per spot. The calibration curve was constructed by plotting peak area against concentration, with each concentration analyzed in six replicates.
Table 2: Linearity Data for CPD HPTLC Method
| Concentration (ng/spot) | Peak Area (Mean ± SD) | RSD (%) |
|---|---|---|
| 100 | 1455.2 ± 22.8 | 1.57 |
| 200 | 2920.5 ± 35.1 | 1.20 |
| 300 | 4388.7 ± 42.3 | 0.96 |
| 400 | 5850.9 ± 51.8 | 0.89 |
| 500 | 7312.4 ± 61.9 | 0.85 |
| 600 | 8775.1 ± 70.2 | 0.80 |
Regression Equation: y = 14.583x + 102.45 Correlation Coefficient (r²): 0.998 ± 0.0015
The precision of the method was evaluated as both repeatability (intra-day) and intermediate precision (inter-day).
Table 3: Precision Data for CPD HPTLC Method
| Concentration (ng/spot) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
|---|---|---|
| 300 | 0.96 | 1.45 |
| 400 | 0.89 | 1.32 |
| 500 | 0.85 | 1.28 |
The sensitivity was determined based on the standard deviation of the response and the slope of the calibration curve:
The accuracy of the method was evaluated by standard addition method at three different concentration levels.
Table 4: Recovery Studies Data for CPD HPTLC Method
| Spiked Level (%) | Amount Added (ng) | Amount Found (ng) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 80 | 320 | 318.5 | 99.53 | 1.12 |
| 100 | 400 | 399.8 | 99.95 | 0.89 |
| 120 | 480 | 482.1 | 100.44 | 0.93 |
The specificity of the method was demonstrated by subjecting CPD to forced degradation studies. The degraded products were well resolved from the pure drug with significantly different Rf values, confirming the stability-indicating nature of the method.
The robustness was evaluated by making deliberate small changes in mobile phase composition (±0.2 mL for each component), development distance (±5 mm), and chamber saturation time (±5 minutes). The method was found to be robust as these variations did not significantly affect the Rf values or resolution.
While the toluene:methanol:chloroform system is highly effective for CPD analysis, alternative solvent systems have been reported for specific applications:
Table 5: Alternative Solvent Systems for CPD Analysis by HPTLC
| Application | Mobile Phase Composition | Ratio (v/v) | Rf Value | Reference |
|---|---|---|---|---|
| CPD alone | Toluene:methanol:chloroform | 4:2:4 | 0.55 ± 0.02 | [1] |
| CPD with Ambroxol HCl | Chloroform:methanol | 9:1 | 0.69 ± 0.005 | [2] [3] |
| CPD with Ofloxacin | Chloroform:methanol | 9:1 | 0.63 | [4] |
Forced degradation studies were conducted to demonstrate the stability-indicating property of the method:
CPD was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress conditions. The degraded products were well resolved from the pure drug with significantly different Rf values.
The developed method was successfully applied to the determination of CPD in tablet dosage form. The percentage assay was found to be 99.45% with RSD of 1.12% (n=6), indicating no interference from tablet excipients. The analysis procedure for tablet formulation includes:
Table 6: Troubleshooting Guide for CPD HPTLC Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Tailing of spots | Improper activation of HPTLC plates | Activate plates at 60°C for 5 minutes before use |
| Irregular spot shape | Uneven application | Use automatic applicator; ensure consistent band width |
| Variation in Rf values | Inadequate chamber saturation | Ensure chamber saturation time of 30 minutes |
| High background noise | Impurities in mobile phase | Use HPLC grade solvents; filter mobile phase |
| Poor resolution | Improper mobile phase composition | Prepare fresh mobile phase with accurate proportions |
The following diagram illustrates the complete experimental workflow for HPTLC analysis of this compound:
The developed HPTLC method using toluene:methanol:chloroform (4:2:4 v/v/v) solvent system provides a simple, precise, accurate, and stability-indicating approach for the analysis of this compound in bulk drug and pharmaceutical formulations. The method has been successfully validated as per ICH guidelines and demonstrates excellent performance characteristics including linearity, precision, accuracy, and robustness. The solvent system offers optimal separation of CPD from its degradation products, making it particularly suitable for stability studies and quality control applications in pharmaceutical industries.
Cefpodoxime proxetil is an oral third-generation cephalosporin antibiotic administered as a prodrug that is hydrolyzed by intestinal esterases to its active metabolite, cefpodoxime. It exhibits a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, including many species of Streptococcus, Staphylococcus, Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis [1] [2]. In vitro susceptibility testing is a cornerstone of clinical microbiology, essential for guiding effective antibiotic therapy, surveillance of antimicrobial resistance, and supporting antimicrobial stewardship programs [3]. For beta-lactam antibiotics like cefpodoxime, the primary resistance mechanisms include enzymatic inactivation by beta-lactamases, alteration of drug targets, reduced membrane permeability, and active drug efflux [3]. These notes provide detailed methodologies and contemporary data for reliably determining cefpodoxime susceptibility in clinical and research settings.
The Clinical and Laboratory Standards Institute (CLSI) establishes interpretive criteria for antibacterial susceptibility testing, which are recognized by the FDA [4]. The susceptibility of bacterial pathogens to cefpodoxime is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that inhibits visible bacterial growth [3].
Table 1: Cefpodoxime Susceptibility Profile Against Key Pathogens
| Pathogen Group | Specific Pathogen | MIC₉₀ / MIC Range (µg/mL) | Susceptibility Rate | Key Context |
|---|---|---|---|---|
| Gram-Positive | Streptococcus pneumoniae | – | Varies by Penicillin S/I/R | Surrogate prediction required [5] |
| Gram-Negative | Branhamella catarrhalis | ≤2.0 (99% strains) | 99% | Effective vs. β-lactamase +/- [1] |
| Escherichia coli | – | 84.1% | Higher susceptibility vs. Ceftriaxone (87.5%) [6] | |
| Klebsiella pneumoniae | – | Similar to E. coli | – | |
| Proteus species | – | Similar to E. coli | – |
Table 2: CLSI Interpretive Criteria for Cefpodoxime (µg/mL) Note: Always consult the current year's CLSI M100 document for official breakpoints.
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| Enterobacteriaceae (Urine) | ≤2 | 4 | ≥8 |
| Enterobacteriaceae (Non-Urine) | ≤1 | 2 | ≥4 |
| Streptococcus pneumoniae | ≤0.5 | 1 | ≥2 |
| Haemophilus influenzae | ≤1 | 2 | ≥4 |
The broth microdilution method is a reference quantitative technique for determining MICs [3].
Materials:
Procedure:
The disk diffusion method is a qualitative and widely used technique [6] [3].
Materials:
Procedure:
Cefpodoxime can interact with metal ions, potentially affecting its bioavailability and activity [7].
Materials:
Procedure:
Job's Plot for Stoichiometry:
Antimicrobial Activity Assessment:
Direct testing for cefpodoxime susceptibility is not always available on automated systems. Research has validated the use of surrogate markers to predict susceptibility [5] [6].
Key Evidence for Surrogate Use:
Robust analysis and quality control are critical for reliable susceptibility data.
These application notes and protocols provide a framework for conducting accurate and standardized in vitro susceptibility testing for this compound. The provided data underscores its broad-spectrum activity while highlighting the importance of understanding surrogate testing strategies, particularly for S. pneumoniae and Enterobacterales. Adherence to standardized methodologies and continuous quality control is paramount for generating data that supports effective patient treatment, robust antimicrobial stewardship, and meaningful resistance surveillance.
Cefpodoxime proxetil is susceptible to degradation under acidic conditions. Forced degradation studies confirm that the drug undergoes hydrolysis when subjected to acidic stress, producing degradation products that are well-resolved from the pure drug [1] [2] [3]. The core instability is attributed to the β-lactam ring in its structure, which is prone to hydrolysis, particularly in acidic environments [4].
Several stability-indicating methods can separate this compound from its acid degradation products. Key parameters for a validated HPTLC method are summarized below.
Table 1: Validated HPTLC Method Parameters for this compound [1] [3]
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ |
| Mobile Phase | Toluene : Methanol : Chloroform (4:2:4 v/v) |
| Rf Value | 0.55 ± 0.02 (for pure drug) |
| Detection | Densitometric analysis at 289 nm |
| Linearity Range | 100 - 600 ng per spot |
| Correlation Coefficient (r²) | 0.998 ± 0.0015 |
| Limit of Detection (LOD) | 3.99 ng per spot |
| Limit of Quantification (LOQ) | 12.39 ng per spot |
Alternative methods include derivative spectrophotometry and Reversed-Phase HPLC. An HPLC method using a Zorbax C8 column with a mobile phase of acetonitrile: water: triethylamine (60:40:1, v/v/v) and detection at 232 nm has also been successfully applied [2].
This procedure provides a detailed protocol for conducting an acid degradation study based on the HPTLC method [1].
Figure 1: Experimental workflow for acid forced degradation study.
Materials:
Procedure:
Expected Outcome: The chromatogram of the acid-degraded sample will show a peak for the pure drug (Rf ~0.55) and one or more additional peaks at different Rf values for the degradation products, confirming successful separation [1] [3].
Given its acid susceptibility, formulating this compound requires strategies to protect the drug until it is absorbed.
Q1: Why is it critical to resolve degradation products from the main drug peak? A1: A stability-indicating method must accurately quantify the intact drug without interference from degradation products. This is a regulatory requirement (ICH guidelines) to ensure the method can reliably monitor the drug's stability over time and under various stress conditions [1] [3].
Q2: What are some common troubleshooting tips if my degradation study shows no degradation? A2:
Q3: Besides HPTLC, what other techniques can I use to study acid degradation? A3: Multiple techniques are available:
Q1: What is the target particle size for an optimized cefpodoxime proxetil nanosuspension? An optimized batch (often referred to as F4 in factorial designs) should aim for a mean particle size of approximately 160-165 nm, a polydispersity index (PDI) below 0.05 indicating a narrow size distribution, and a zeta potential around -35 mV for physical stability. This batch also demonstrates high drug entrapment efficiency of over 96% [1] [2].
Q2: Which stabilizers are most effective for preventing particle aggregation? Research indicates that a combination of Polyvinylpyrrolidone K30 (PVP K30) as a stabilizer and Tween 80 as a surfactant is highly effective in creating a stable nanosuspension for this compound [1] [2]. Pre-formulation trials are crucial for selecting the right stabilizer combination.
Q3: How does the solvent evaporation process work? The process involves dissolving the drug and a polymer (like PVP K30) in a suitable solvent (e.g., DMSO). This solution is then added dropwise to an aqueous phase containing a surfactant (e.g., Tween 80) while stirring. The solvent evaporates, leading to the precipitation of drug particles that are immediately stabilized by the polymers and surfactants, preventing crystal growth and aggregation [2].
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Large Particle Size & Broad PDI Particles >200 nm, high PDI (>0.2) | Low stirring rate; Insufficient stabilizer concentration; High drug solution concentration | Increase stirring rate to 1000 rpm; Optimize PVP K30 and Tween 80 concentrations via factorial design; Reduce drug concentration in organic phase [1] [2]. | | Particle Aggregation & Low Zeta Potential Unstable suspension, settling | Insufficient surfactant coverage; Low zeta potential (absolute value <20 mV) | Increase concentration of ionic or non-ionic surfactants like Tween 80; Target zeta potential ±30 mV for electrostatic stabilization [1] [2]. | | Low Drug Entrapment & Content Final product has low assay | Drug loss during filtration/washing; Inefficient precipitation | Optimize solvent-to-antisolvent ratio; Ensure rapid mixing of phases; Use controlled, lower-temperature drying [1] [3]. |
For a reproducible method, you can follow this detailed protocol derived from successful research.
Method: Solvent Evaporation and Sonication [2] Objective: To produce a this compound nanosuspension with minimized particle size and PDI.
Materials:
Procedure:
The workflow below illustrates the key stages of this protocol.
The following table consolidates the optimal values for critical factors identified through a 2³ factorial design, which systematically studies the effect of multiple variables and their interactions [1] [2] [4].
| Factor | Role in Process | Optimal Level | Impact on Particle Size |
|---|---|---|---|
| PVP K30 Concentration (X1) | Stabilizer / Polymer | High (e.g., 30 mg per 200 mg drug) | Higher concentration prevents aggregation and crystal growth, reducing size. |
| Tween 80 Concentration (X2) | Surfactant | High (e.g., 1.0 ml) | Higher concentration improves wettability and stabilizes newly formed particles. |
| Stirring Rate (X3) | Process Parameter | High (1000 rpm) | Higher shear forces during solvent evaporation break down particles more effectively. |
While the solvent evaporation method is highly effective, other advanced techniques can also produce fine cefpodoxime particles. The Aerosol Solvent Extraction System (ASES) using supercritical CO₂ can produce primary particles as small as 0.1–0.2 μm (100-200 nm), leveraging rapid mass transfer and the absence of high temperatures to avoid thermal degradation [5]. Furthermore, formulating the drug into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) has shown a 5.36-fold increase in oral bioavailability, though this is a different technological approach from a nanosuspension [6].
| Formulation Approach | Core Mechanism for Gelation Prevention | Key Components/Methods | Key Performance Findings |
|---|---|---|---|
| Floating Microballoons [1] | Creates hollow, buoyant particles that entrap drug, minimizing contact with gastric fluid and reducing gel-forming hydration [1]. | Solvent evaporation/diffusion; Polymers: HPMC & Ethyl Cellulose (1:1) [1]. | >83% incorporation efficiency; >81% buoyancy for >12 hours; sustained drug release over 12+ hours [1]. |
| Liposome Solid Preparation [2] | Encapsulates drug within lipid bilayers, creating a physical barrier that protects it from aqueous media [2]. | Beta-sitosterol, Stearamide, Cholesterol, Tween 80; Film hydration & freeze-thaw cycles [2]. | Greatly improved stability, dissolution, and bioavailability; reduced toxic side effects [2]. |
| Taste-Masked Cubosomes [3] | Uses lipid-based liquid crystalline nanoparticles to encapsulate the drug, shielding it from saliva and gastrointestinal fluids [3]. | Monoolein & Poloxamer 407 [3]. | Achieved taste masking and provided a sustained-release profile [3]. |
The logical decision process for selecting and implementing these strategies can be visualized as follows:
Here are detailed methodologies for the key formulation strategies, which you can adapt in your laboratory.
This method uses solvent evaporation and diffusion to create hollow, floating microspheres [1].
Procedure:
This method uses film hydration followed by freeze-thaw cycles to create a solid liposome powder [2].
Procedure:
Q1: Why does this compound undergo gelation in the first place? CP is a hydrophobic prodrug with a strong tendency to form a gel-like structure upon contact with aqueous environments. This gelation results in weak disintegration and very slow dissolution, which severely reduces the drug's absorption from the gastrointestinal tract [4] [2].
Q2: Besides preventing gelation, what other benefits do these advanced formulations offer? These strategies address multiple limitations of CP simultaneously [1] [2]:
Q3: What are the critical process parameters for the microballoon formulation? The formation and quality of microballoons are highly sensitive to process variables [1]:
FAQ 1: What are the primary stability challenges with this compound? CPD is inherently unstable and prone to degradation under several common conditions. The main challenges are:
FAQ 2: How can I monitor CPD and its degradation products? You need a stability-indicating method that can separate and quantify CPD in the presence of its degradation products. The table below summarizes two validated methods from the literature.
Table 1: Stability-Indicating Analytical Methods for this compound
| Method | Principle / Conditions | Key Parameters | Performance |
|---|
| HPTLC [1] | Stationary Phase: Silica gel 60 RP-18 F254s Mobile Phase: Toluene:Methanol:Chloroform (4:2:4 v/v/v) Detection: Densitometry at 289 nm | Rf Value: 0.55 ± 0.02 Linear Range: 100–600 ng/spot | Robustness: Validated for small changes in mobile phase composition, temperature, and plate activation time. LOD/LOQ: 3.99 ng/spot and 12.39 ng/spot. | | Derivative Spectrophotometry [2] | For Acid-degraded samples: Second derivative mode at 261 nm. For Alkali-degraded samples: Third derivative mode at 282 nm. | - | Allows determination of CPD in the presence of its degradation products without prior separation. |
FAQ 3: What formulation strategies can improve CPD's stability and bioavailability? The core strategy is to enhance solubility and dissolution, which directly improves bioavailability and can mitigate stability issues. The following approaches have shown success in research settings.
Table 2: Formulation Strategies for Enhanced Bioavailability
| Strategy | Mechanism | Key Findings & Excipients |
|---|
| Microparticle Formation [3] | Polymer precipitation on drug particles using salting-out agents reduces particle size and improves wetting. | Polymers Used: Chitosan, Methylcellulose, Sodium Alginate. Salting-out Agents: Sodium Citrate, Calcium Chloride. Result: Saturation solubility increased from 266.67 μg/ml (pure drug) to over 744 μg/ml; >94% drug release in 30 mins. | | Solid Dispersion via Hot-Melt Extrusion (HME) [4] | Molecular dispersion of the drug in a polymer matrix to enhance dissolution and mask bitter taste. | Polymer Used: Eudragit EPO. Result: Effective taste-masking and formulation of dispersible tablets. | | Use of Swelling Agents & Disintegrants [5] | Incorporation of agents that rapidly swell in aqueous environments to promote tablet disintegration and drug release. | Excipients: Cross-linked carboxymethyl cellulose (Croscarmellose sodium), Sodium starch glycolate, various natural gums. |
Experimental Protocol: Preparation of CPD Microparticles This detailed protocol is adapted from a published study that demonstrated significant improvements in dissolution and bioavailability [3].
Step 1: Preparation of Drug Dispersion
Step 2: Precipitation and Microparticle Formation
Step 3: Recovery and Drying
Step 4: Characterization The prepared microparticles should be characterized for:
The workflow below summarizes the key stages of this protocol.
Diagram: Experimental Workflow for CPD Microparticle Preparation
Problem: Low Drug Yield or Inefficient Microparticle Formation
Problem: Poor Dissolution Profile of the Final Formulation
Problem: Instability of the Formulation During Storage
Q1: What are the main factors causing the low stability and bioavailability of cefpodoxime proxetil?
Q2: Which polymorphic form is preferred for better dissolution and how is it produced?
Here are detailed methodologies for key experiments you can perform to assess the stability of this compound.
This test evaluates the drug's chemical stability across the gastrointestinal pH range [1].
This protocol assesses the susceptibility of the prodrug to hydrolysis by intestinal enzymes [1] [2].
The table below summarizes formulation approaches to overcome stability challenges.
| Challenge | Formulation Strategy | Proposed Mechanism | Reported Outcome |
|---|---|---|---|
| Poor Solubility & Dissolution | Microparticles with polymers (Methylcellulose, Chitosan, Sodium Alginate) [5] | Polymer wetting, altered surface morphology, and particle size reduction (micronization). | ~2.5x increase in saturation solubility; >94% drug release in 30 mins [5]. |
| Nanosuspension using PVP K30 and Tween 80 [6] | Massive increase in surface area due to nanonization (particle size ~160nm). | Increased saturation solubility and dissolution rate of pure drug [6]. | |
| Amorphous Form via Spray Drying [3] | Lack of crystal lattice energy, higher free energy, and better intrinsic dissolution. | Improved intrinsic dissolution rate compared to conventional forms [3]. | |
| Enzymatic Degradation | Isomer-Specific Formulation (S-isomer) [2] | The S-isomer is less susceptible to hydrolysis by intestinal esterases. | Potential for reduced pre-absorption metabolism and higher bioavailability [2]. |
| General Stability & Delivery | Solid Dosage Forms with stabilizers and disintegrants (e.g., Patented compositions) [7] | Protection from the environment, controlled release, and potentially enhanced stability via excipients. | Various compositions claimed for improved delivery and stability (Patent information) [7]. |
The following diagram outlines a logical workflow for characterizing this compound stability during pre-formulation studies.
Robustness testing evaluates a method's reliability when small, deliberate changes are made to its parameters. The tables below summarize experimental variations that have been validated for different analytical methods.
TABLE 1: RP-HPLC Method with Clavulanic Acid [1] This method uses a Zorbax Eclipse XDB C18 column (150×4.6mm, 5μ) with a mobile phase of acetonitrile:50 mM phosphate buffer (pH 3.0, 70:30 v/v) at a flow rate of 1.0 ml/min and detection at 228 nm.
| Parameter | Normal Condition | Variations Studied | Effect on Cefpodoxime Proxetil (Retention Time ~6.4 min) |
|---|---|---|---|
| Mobile Phase Ratio | 70:30 (ACN:Buffer) | 72:28 & 68:32 | Retention time shifted to ~6.3 min [1] |
| Wavelength | 228 nm | ± 2 nm | No significant change observed [1] |
TABLE 2: RP-HPLC Method with Dicloxacillin Sodium [2] This method uses a Kromasil C18 column (250×4.6mm, 5μ). The mobile phase is acetonitrile:methanol:0.001% Trifluoroacetic Acid, pH 6.5 (30:50:20 v/v/v) at 1.0 ml/min, with detection at 235 nm.
| Parameter | Normal Condition | Variations Studied |
|---|---|---|
| Mobile Phase Composition | 30:50:20 (ACN:MeOH:TFA) | ± 1 ml for organic solvents [2] |
| Flow Rate | 1.0 ml/min | 0.9 ml/min & 1.1 ml/min [2] |
| Column Temperature | 30°C | 25°C & 35°C [2] |
| Mobile Phase pH | 6.5 | 6.45 & 6.55 [2] |
TABLE 3: HPTLC Method [3] This method uses HPTLC plates precoated with silica gel 60 RP-18 F254S and a mobile phase of toluene:methanol:chloroform (4:2:4 v/v), with densitometric detection at 289 nm.
| Parameter | Normal Condition | Variations Studied |
|---|---|---|
| Mobile Phase Volume | 10 ml | ± 5% [3] |
| Plate Activation | 60°C for 5 min | 55°C & 65°C for 2, 5, and 7 min [3] |
| Time from Spotting to Chromatography | 0 min | 0, 20, and 40 min [3] |
The following diagram outlines a systematic workflow for planning and executing a robustness study for your analytical method.
Q1: What should I do if I observe a significant shift in retention time during robustness testing?
Q2: How can I resolve peak tailing or fronting when method parameters are slightly altered?
Q3: My method seems highly sensitive to small changes in flow rate. Is this acceptable?
Is cefpodoxime proxetil susceptible to photolytic degradation? Yes. Studies confirm that this compound undergoes degradation under UV light. Forced degradation studies expose the drug substance to UV light (e.g., 254 nm for 12 hours) to simulate and study this effect [1].
What is the primary consequence of photodegradation? The main consequence is the formation of degradation impurities that can affect the drug's potency, safety, and quality. One study characterized 15 different impurities in commercial samples, several of which are degradation products [1].
How can photodegradation be prevented during analysis? Protect all drug solutions from light. Use amber glassware or cover standard and sample solutions with aluminum foil during preparation and analysis. Solution stability studies indicate that solutions can be stable for at least 5 hours at room temperature when properly protected [2].
What analytical methods are best for monitoring degradation? Stability-indicating methods are essential. Both RP-HPLC and HPTLC methods have been successfully validated for this purpose. These methods can separate the pure drug from its degradation products, allowing for accurate quantification [2] [3].
Does the physical form of the drug offer any protection? The amorphous form of this compound is known to have better intrinsic dissolution than crystalline forms. While this improves bioavailability, the amorphous form does not inherently provide increased stability against photodegradation, so light-protective measures remain critical for both forms [4].
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol is used to stress the drug under UV light to understand its degradation behavior [1].
This method provides a simple and cost-effective way to quantify the drug and check for degradation [3].
The tables below consolidate key quantitative information from the referenced studies for easy comparison.
Table 1: Analytical Method Parameters for this compound
| Parameter | RP-HPLC Method [2] | HPTLC Method [3] |
|---|---|---|
| Detection Wavelength | 228 nm | 289 nm |
| Linearity Range | 70-350 µg/mL | 100-600 ng per spot |
| Retention / Rf Value | 6.44 min | 0.55 ± 0.02 |
| LOD | 5 µg/mL | 3.99 ng per spot |
| LOQ | 12 µg/mL | 12.39 ng per spot |
| Correlation Coefficient (R²) | 0.9982 | 0.998 ± 0.0015 |
Table 2: Forced Degradation Conditions and Outcomes
| Stress Condition | Conditions Mentioned in Literature | Key Findings |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at room temperature for 2 hours [1]. | Confirmed degradation; the drug is susceptible to acid [3]. |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 2 hours [1]. | Confirmed degradation; the drug is susceptible to base [3]. |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 2 hours [1]. | Confirmed degradation [3]. |
| Photolytic Degradation | UV light (254 nm) for 12 hours [1]. | Confirmed degradation; degradation products formed [3] [1]. |
| Thermal Degradation | Dry oven at 60°C for 2 hours [1]. | Confirmed degradation [3]. |
The following diagram outlines the logical workflow for conducting a photostability study, from sample preparation to data interpretation.
The table below summarizes the minimum inhibitory concentration for 90% of isolates (MIC₉₀) for both antibiotics against common bacterial pathogens, allowing for a direct comparison of their in vitro potency. A lower MIC indicates greater potency [1] [2].
| Bacterial Pathogen | Cefpodoxime MIC₉₀ (mg/L) | Cefixime MIC₉₀ (mg/L) |
|---|---|---|
| Gram-positive Bacteria | ||
| Staphylococcus aureus (methicillin-susceptible) | ≤ 2 mg/L [1] [2] | > 128 mg/L (Resistant) [2] [3] |
| Streptococcus pneumoniae | < 0.015 mg/L [1] | 0.12 mg/L [3] |
| Streptococcus pyogenes | < 0.015 mg/L [1] | Information Missing |
| Gram-negative Bacteria | ||
| Escherichia coli | ≤ 1 mg/L [1] | 4 μg/mL (range) [3] |
| Haemophilus influenzae | ≤ 1 mg/L [1] | >4 μg/mL (range) [3] |
| Klebsiella pneumoniae | ≤ 1 mg/L [1] | Information Missing |
| Proteus mirabilis | ≤ 1 mg/L [1] | 0.06 μg/mL (range) [3] |
| Moraxella catarrhalis | ≤ 1 mg/L [1] | Information Missing |
| Neisseria gonorrhoeae | Included in spectrum [4] | Included in spectrum [5] |
| Resistant Bacteria | ||
| Methicillin-resistant S. aureus (MRSA) | Resistant [1] | Resistant [3] |
| Enterococcus spp. | Resistant [1] | Resistant [3] |
| Pseudomonas spp. | Resistant [1] | Resistant [3] |
While both are oral cephalosporins, their pharmacological profiles differ.
| Property | Cefpodoxime Proxetil | Cefixime |
|---|---|---|
| Administration | Prodrug, de-esterified to active cefpodoxime after absorption [4] [7] | Active drug [5] |
| Bioavailability | ~50% (from prodrug) [4] | 40-50% [5] [3] |
| Effect of Food | Increases extent of absorption for tablets [4] | Slows rate, does not decrease extent [5] [3] |
| Dosing Frequency | Typically twice daily [4] [7] | Typically once daily [5] |
| Protein Binding | 22-33% [4] | ~65% [5] [3] |
| Primary Elimination | Renal (29-33% unchanged) [4] | Renal (~50% unchanged) [5] |
The comparative data presented are primarily generated through standardized in vitro microbiological assays.
Broth Microdilution Method: This is a common technique for determining Minimum Inhibitory Concentrations (MICs) [1].
Agar Dilution Method: An alternative method used for testing a large number of bacterial isolates against a single antibiotic concentration [2].
Both cefpodoxime and cefixime share a common bactericidal mechanism characteristic of beta-lactam antibiotics.
For researchers and drug development professionals, the choice between cefpodoxime and cefixime in a project context depends on the target pathogens:
| Aspect | Cefpodoxime Proxetil | Ceftriaxone |
|---|---|---|
| Administration | Oral [1] | Intravenous or Intramuscular [2] |
| Drug Class | Third-generation cephalosporin [1] | Third-generation cephalosporin [2] |
| Half-Life | 3.2 hours [2] | 8 hours [2] |
| Clinical Efficacy (in Bronchopneumonia) | 97.7% success rate (Cured/Improved) [3] | 95.1% success rate (Cured/Improved) [3] |
| Bacteriological Efficacy | 94.3% [3] | 97.4% [3] |
| Economic Outcome (Step-Down Therapy) | Reduced antibiotic costs and hospital stay [4] [5] [6] | Higher associated costs due to IV administration and longer stay [4] [5] |
For in-depth analysis, here are the methodologies and findings from key studies supporting the step-down therapy approach.
This trial evaluated the economic benefit of early conversion from IV ceftriaxone to oral this compound.
Experimental Protocol
Key Findings
This study directly compared the drugs' efficacy in vulnerable patients with bronchopneumonia.
Experimental Protocol
Key Findings
The workflow for implementing and studying this step-down therapy can be visualized as follows:
The table below summarizes the quantitative validation data for three different analytical methods as reported in the scientific literature.
| Method Parameter | RP-HPLC [1] | HPTLC [2] | Spectrophotometric [3] |
|---|---|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography | High-Performance Thin-Layer Chromatography | Charge Transfer Complex (UV-Vis) |
| Stationary Phase | Kromasil C18 column (250×4.6 mm; 5 μm) | Silica gel 60 RP-18 F254 plates | Not Applicable |
| Mobile Phase / Reaction | Acetonitrile:MeOH:Trifloroacetic Acid 0.001%, pH 6.5 (30:50:20 v/v/v) | Toluene:MeOH:Chloroform (4:2:4 v/v) | Reaction with TCNQ (π-acceptor) |
| Detection / Measurement | UV @ 235 nm | Densitometry @ 289 nm | Absorbance @ 596 nm |
| Linearity Range | 0.5 - 20 μg/mL | 100 - 600 ng/spot | 3.0 - 15.0 μg/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.998 ± 0.0015 | 0.9997 |
| Precision (Repeatability, %RSD) | 0.21% (for Cefpodoxime) | Not Specified (Method proven precise) | Not Specified |
| Accuracy (% Recovery) | 99.77% ± 0.89 | 99.97% - 101.3% (Recovery study) | 99.97% - 101.3% |
| LOD | 0.0726 μg/mL | 3.99 ng/spot | 0.036 μg/mL |
| LOQ | 0.22 μg/mL | 12.39 ng/spot | 0.108 μg/mL |
Here is a detailed breakdown of the experimental methodologies for the key techniques cited.
This method was developed for the simultaneous estimation of Cefpodoxime Proxetil (CEF) and Dicloxacillin sodium (DCX) in a combined tablet dosage form [1].
This is a validated stability-indicating method for estimating this compound in bulk and pharmaceutical formulations [2].
This method is based on the formation of a charge-transfer complex [3].
The diagram below outlines a decision-making process for selecting an appropriate analytical method based on research objectives and regulatory requirements.
| Pathogen | Cefpodoxime | Cefixime | Cefuroxime | Cefaclor | Cefadroxil |
|---|---|---|---|---|---|
| Gram-positive Bacteria | |||||
| Strep. pneumoniae | 0.12 [1] | - | - | - | - |
| Strep. pyogenes | <0.015 [2] | - | - | - | - |
| Staph. aureus (MSSA) | 1 - 4 [1] [3] [2] | >8 [2] [4] | 1 - 2 [2] | - | - |
| Gram-negative Bacteria | |||||
| Escherichia coli | ≤1 [2] | - | - | - | - |
| Klebsiella pneumoniae | ≤1 [2] | - | - | - | - |
| Proteus mirabilis | ≤1 [2] | - | - | - | - |
| Haemophilus influenzae | 0.12 [1] | - | - | - | - |
| Moraxella catarrhalis | 1 [1] | - | - | - | - |
| Other Notable Species | |||||
| Proteus vulgaris | 0.12 [1] | - | - | - | - |
| Serratia marcescens | 2 [1] | - | - | - | - |
| Providencia rettgeri | 0.015 [1] | - | - | - | - |
Note: "-" indicates that a specific value was not available in the search results. The provided data focuses on cefpodoxime, with other agents included where direct comparative data was presented.
The MIC₉₀ data reveals several critical distinctions between cefpodoxime and other oral cephalosporins:
The comparative data in the table above is derived from standardized microbiological methods. The following diagram illustrates the general workflow for the broth microdilution method, which is a core technique used in these studies.
The core methodology shared across several key studies [1] [2] [6] can be summarized as follows:
The table below summarizes key pharmacokinetic parameters and the resulting ecological impacts of cefpodoxime proxetil compared with other oral antibiotics, based on studies in healthy volunteers.
| Antibiotic (Dosage) | Key PK Parameters (Mean) | Impact on Fecal Flora | Frequency of Intestinal Side Effects |
|---|
| This compound (200 mg every 12 h) | Cmax: 1.92-2.3 mg/L Half-life: 1.97-2.84 h AUC: 10.8 mg·h/L [1] [2] [3] | • Significant reduction in streptococci, enterobacteria, and clostridia [4] [5]. • Overgrowth of enterococci and yeasts [6] [4]. • Colonization by Clostridium difficile in some subjects [6]. • Increased beta-lactamase activity [6]. | Low (1/18 volunteers reported loose stools) [1] [2] | | Ceftibuten (400 mg daily) | Cmax: 18.9 mg/L Half-life: 2.89 h AUC: 100 mg·h/L [1] [2] | • Changes very similar to this compound [1] [2]. • Overgrowth of enterococci and yeasts; reduced enterobacteria [6]. | Very Low (No reports of loose stools) [1] [2] | | Amoxicillin/Clavulanate (500/125 mg every 8 h) | Cmax (Amoxicillin): 7.15 mg/L Half-life: 1.03 h AUC: 20.0 mg·h/L [1] [2] | • Different disturbance pattern vs. cephalosporins [1] [2]. • Overgrowth of new, resistant enterobacteria (e.g., E. coli, Klebsiella) [4] [5]. | High (11/12 volunteers reported loose stools) [1] [2] | | Amoxicillin (500 mg every 8 h) | Information not fully available in search results | • Smaller alterations in microflora compared to cefpodoxime [4] [5]. • Overgrowth of new, amoxicillin-resistant microorganisms [4] [5]. | Information not specified in search results |
The comparative data comes from rigorous clinical trials. Here are the standard protocols used in the cited studies:
The following diagram illustrates the workflow of a typical crossover study from these reports:
Most foundational studies on this specific topic were conducted in the 1990s. While the core findings regarding ecological impact remain valid, you may find more recent research that explores these relationships with modern genomic and molecular techniques. When consulting newer literature, consider:
The table below summarizes the clinical cure rates for Cefpodoxime proxetil compared to other antibiotics, primarily Amoxicillin-clavulanate, across different infections.
| Infection Type | Study Design & Duration | This compound Regimen | Comparator Regimen | Clinical Cure Rate (Cefpodoxime vs. Comparator) | Citation |
|---|---|---|---|---|---|
| Acute Otitis Media (Pediatric) | Prospective, 10-day treatment [1] | 10 mg/kg/day in 2 divided doses | Amoxicillin-clavulanate (30 mg Amoxicillin/kg/day) in 2 divided doses | 88.2% (15/17 patients) vs. 93.8% (15/16 patients); difference not statistically significant [1] | |
| Lower Respiratory Tract Infections (Pediatric) | Multicenter, randomized, 10-day treatment [2] | 8 mg/kg/day in 2 divided doses | Amoxicillin-clavulanate (40 mg Amoxicillin/kg/day) in 3 divided doses | 95.2% (satisfactory response) vs. 96.7% (satisfactory response) [2] | |
| Various Community-Acquired Infections* | Systematic Review of multiple RCTs [3] | Varies by study | Cefaclor, Cefuroxime, Amoxicillin-clavulanate, etc. | Generally >85% and comparable to conventional therapies; no significant differences found for most infections [3] |
*Note: The systematic review [3] concluded that this compound is as effective as conventional therapies for conditions including pharyngitis, sinusitis, bronchitis, pneumonia, urinary tract infections, and skin infections, though specific, detailed comparative cure rates for each condition were not provided in the available excerpt.
The design of clinical trials is crucial for interpreting the results. Here are the methodologies from the cited studies that generated the data above.
Understanding a drug's properties beyond pure efficacy is essential for a complete comparison.
The following diagram illustrates the general workflow of the randomized controlled trials (RCTs) that form the basis for these comparisons.
The table below summarizes key findings from comparative analyses, highlighting cefpodoxime's role in cost-containment strategies.
| Comparison & Context | Key Economic & Clinical Outcomes | Supporting Data / Source |
|---|
| Step-down Therapy vs. continued IV Ceftriaxone (Patients with community-acquired pneumonia or complicated UTI) [1] [2] | • Shorter IV therapy & hospitalization: Reduced by ~1 day [1]. • Cost savings: Significant reduction in total treatment cost (approx. $46 per patient in one study; $7,300 per patient in another) [1] [2]. | Veterans Affairs Medical Center trial [1]. | | Abbreviated Course vs. Amoxicillin/Clavulanate (Treatment of acute otitis media in children) [3] [2] | • Lower total cost: Despite higher drug acquisition cost, total cost (including managing side effects & failures) was lower with cefpodoxime [3]. • Less parent time off: Parents lost less work/school time [3]. • Similar efficacy: 5-day course of cefpodoxime as effective as longer comparator courses [2]. | Pharmacoeconomic review incorporating parent perspective [3]. | | Short-Course Therapy vs. TMP-SMX (Treatment of uncomplicated cystitis in women) [4] | • Equal clinical & bacteriological cure rates with a 3-day regimen [4]. • Similar safety profile [4]. | Prospective, randomized, multicenter study [4]. | | General Cost-Benefit Profile | • Oral vs. Parenteral: Oral administration avoids costs of IV supplies and nursing, increases patient comfort, and may enable earlier hospital discharge [2]. • Improved Compliance: Better tolerability and shorter courses can improve patient compliance, reducing costs of treatment failure [2]. | Pharmacoeconomic drug evaluation [2]. |
To ensure the credibility and reproducibility of the data, here is a detailed look at the methodologies used in the core studies cited above.
The following diagram synthesizes the search results into a logical pathway to guide pharmacoeconomic decision-making regarding the use of this compound.
The evidence indicates that this compound holds significant pharmacoeconomic value in specific clinical scenarios, primarily through step-down therapy and abbreviated treatment courses. Its role in these strategies contributes to cost containment by reducing hospitalization duration and overall management costs, despite a potentially higher acquisition price than some alternatives.
The primary mechanisms by which bacteria develop resistance to cefpodoxime are consistent with those affecting other cephalosporins. The table below summarizes these key pathways.
| Mechanism | Functional Description | Key Bacterial Examples |
|---|---|---|
| Hydrolysis by β-Lactamases [1] [2] | Bacterial enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. | Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli and K. pneumoniae [1] [3]. |
| Alteration of Drug Targets [1] [4] | Mutation of Penicillin-Binding Proteins (PBPs) reduces drug binding affinity. | Methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-resistant Streptococcus pneumoniae [1] [4]. |
| Reduced Drug Accumulation [1] [2] | Overexpression of efflux pumps expels the drug from the cell; changes in membrane permeability limit uptake. | Pseudomonas aeruginosa [2]. |
The following diagram illustrates how these mechanisms confer resistance at the cellular level.
Clinical studies directly comparing cefpodoxime to other antibiotics provide evidence for its relative performance in the context of resistance.
A randomized double-blind trial compared a 3-day regimen of cefpodoxime (100 mg twice daily) with ciprofloxacin (250 mg twice daily) for treating acute uncomplicated cystitis in women [5].
Outcome Metrics at 30-Day Follow-up:
| Metric | Ciprofloxacin | Cefpodoxime | Difference (95% CI) |
|---|---|---|---|
| Clinical Cure Rate (ITT*) | 93% (139/150) | 82% (123/150) | 11% (3% to 18%) |
| Microbiological Cure Rate | 96% (123/128) | 81% (104/129) | 15% (8% to 23%) |
| Vaginal E. coli Colonization (at first follow-up) | 16% | 40% | Not reported |
*Intent-to-Treat analysis where patients lost to follow-up were considered cured. The study concluded that cefpodoxime did not meet the non-inferiority criteria compared to ciprofloxacin, with the authors noting concerns about ecological side effects from broad-spectrum β-lactams [5].
A 2024 surveillance study of clinical bacterial pathogens illustrates the resistance landscape that impacts cefpodoxime and other drugs [3].
Selected Resistance Rates from a Clinical Setting:
| Pathogen | Relevant Resistance Mechanism | Documented Resistance Against |
|---|---|---|
| Klebsiella pneumoniae | Extended Spectrum β-Lactamase (ESBL) production | Cefpodoxime (implied by ESBL), Ciprofloxacin, Cefepime |
| Escherichia coli | Extended Spectrum β-Lactamase (ESBL) production | Cefpodoxime (implied by ESBL), Ciprofloxacin, Piperacillin-Tazobactam |
| Staphylococcus spp. | Methicillin-resistant (MRSA) | Cefpodoxime (inherently ineffective against MRSA) |
| Pseudomonas aeruginosa | Metallo-β-Lactamase (MBL) production | Carbapenems (Meropenem) |
This study highlights that pathogens within the Enterobacteriaceae family (e.g., E. coli, Klebsiella) are undergoing directional selection for resistance against multiple drugs, including cefpodoxime, ciprofloxacin, and cefepime [3].
For researchers seeking to replicate or build upon these findings, here is the detailed methodology from the key comparative clinical trial [5].
Current research is exploring the principles for developing antibiotics that are less prone to resistance. A 2025 study hypothesizes that while dual-targeting is important, it is not sufficient on its own [6]. The study suggests that antibiotics which simultaneously target membrane integrity and block another cellular pathway show the most limited resistance development. These "dual-target permeabilizers" cause irreversible damage and are less susceptible to common resistance mechanisms like single-point mutations or efflux pump upregulation [6].
In contrast, this research found that even dual-target antibiotics that act on intracellular protein targets (like DNA gyrase and topoisomerase IV) remain prone to resistance. This underscores the inherent challenge faced by cephalosporins like cefpodoxime, which primarily target cell wall synthesis but do not disrupt membrane integrity [6].
Irritant;Health Hazard